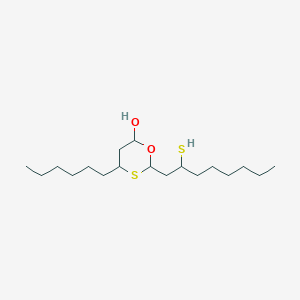
1,3,6,8-Tetramethylphenanthrene-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,8-Tetramethylphenanthrene-4,5-dione is a chemical compound known for its unique structure and properties. It belongs to the class of phenanthrene derivatives, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of four methyl groups attached to the phenanthrene core and two ketone groups at the 4 and 5 positions. Its molecular formula is C18H16O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetramethylphenanthrene-4,5-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1,3,6,8-tetramethylphenanthrene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the ketone groups at the desired positions on the phenanthrene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetramethylphenanthrene-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The major products are the corresponding alcohols.
Substitution: Depending on the reagent, products can include halogenated or nitrated derivatives.
Scientific Research Applications
1,3,6,8-Tetramethylphenanthrene-4,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetramethylphenanthrene-4,5-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene-4,5-dione: Lacks the methyl groups, making it less hydrophobic.
1,3,6,8-Tetramethylphenanthrene: Lacks the ketone groups, affecting its reactivity.
1,3,6,8-Tetramethylpyrene: Similar structure but different electronic properties due to the pyrene core.
Uniqueness
1,3,6,8-Tetramethylphenanthrene-4,5-dione is unique due to the combination of methyl and ketone groups, which confer specific chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61358-16-5 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1,3,6,8-tetramethylphenanthrene-4,5-dione |
InChI |
InChI=1S/C18H16O2/c1-9-7-11(3)17(19)15-13(9)5-6-14-10(2)8-12(4)18(20)16(14)15/h5-8H,1-4H3 |
InChI Key |
SJEIZLFXXGDUQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC3=C(C=C(C(=O)C3=C2C1=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(Diethoxyphosphoryl)(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14577819.png)
![2-Naphthalenesulfonic acid, 6-hydroxy-5-[(4-hydroxyphenyl)azo]-](/img/structure/B14577821.png)

![Benzene, 1-[2,2-dichloro-1-(4-chlorophenyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B14577838.png)






![N-(2-Hydroxyethyl)-N'-{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14577872.png)

